molecular formula C10H9ClO3 B1332773 2-Allyloxy-5-chloro-benzoic acid CAS No. 62176-22-1

2-Allyloxy-5-chloro-benzoic acid

Cat. No.: B1332773
CAS No.: 62176-22-1
M. Wt: 212.63 g/mol
InChI Key: XAJFEVFAVBYSQP-UHFFFAOYSA-N
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Description

2-Allyloxy-5-chloro-benzoic acid is an organic compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol . It is a derivative of benzoic acid, featuring an allyloxy group at the second position and a chlorine atom at the fifth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyloxy-5-chloro-benzoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Allyloxy-5-chloro-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

2-Allyloxy-5-chloro-benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Allyloxy-5-chloro-benzoic acid involves its interaction with specific molecular targets and pathways. The allyloxy group and chlorine atom contribute to its reactivity and ability to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Allyloxy-5-chloro-benzoic acid is unique due to the presence of both the allyloxy group and the chlorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Additionally, its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-chloro-2-prop-2-enoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h2-4,6H,1,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJFEVFAVBYSQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365367
Record name 2-Allyloxy-5-chloro-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62176-22-1
Record name 2-Allyloxy-5-chloro-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The reaction of methyl 5-chloro-2-hydroxyl-benzoate and allyl bromide in 2-butanone in the presence of potassium carbonate was performed as described in Example 2 to give 2-Allyloxy-5-chloro-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 12.96 (s, —CO2H); 7.61 (m, 1 arom. H); 7.52 (m, 1 arom. H); 7.12 (m, 1 arom. H); 5.99 (m, —CH═CH2); 5.47, 5.23 (2 d-like, CH═CH2); 4.62 (d-like, CH2—CH═CH2). 13C-NMR (100 MHz, d6-DMSO): 166.08 (C═O); 155.70; 133.02; 132.25; 129.84; 123.85; 123.36; 117.15; 115.70; 68.91.
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